molecular formula C17H32ClNO B135542 1-Dodecylpyridin-1-ium chloride hydrate CAS No. 139549-68-1

1-Dodecylpyridin-1-ium chloride hydrate

Cat. No. B135542
M. Wt: 301.9 g/mol
InChI Key: BDGGUWSWAKGEGH-UHFFFAOYSA-M
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Description

1-Dodecylpyridin-1-ium chloride hydrate is a surfactant compound that has been studied for its micellar properties and interactions with various substances. It is known for its ability to form micelles in aqueous solutions, which are aggregates of surfactant molecules that can encapsulate hydrophobic molecules. This property is useful in a variety of applications, including the selective quenching of fluorescence in polycyclic aromatic hydrocarbons (PAHs) , the study of ion activities in micellar solutions , and the complexation with other molecules such as β-cyclodextrin .

Synthesis Analysis

The synthesis of 1-Dodecylpyridin-1-ium chloride hydrate is not directly discussed in the provided papers. However, one study mentions the reaction of a related compound, (py-C12H25)Br, with K2[B10H10] in an aqueous solution to obtain a salt-like substance, which suggests that 1-Dodecylpyridin-1-ium chloride could be synthesized through quaternization reactions involving pyridine derivatives and appropriate chlorides .

Molecular Structure Analysis

The molecular and crystal structure of 1-Dodecylpyridin-1-ium chloride monohydrate has been determined, revealing that the hydrocarbon chains are arranged in a parallel fashion and interlink in a bimolecular layer. The conformation of the hydrocarbon chain is almost completely trans-planar, and the angle between the planes of the hydrocarbon chain and the pyridine ring is 79.16° .

Chemical Reactions Analysis

1-Dodecylpyridin-1-ium chloride is involved in complex formation reactions with multicharged anionic planar substances, such as azo dyes and benzene- or naphthalenesulfonates. These interactions are characterized by both hydrophobic and electrostatic forces, leading to the formation of complexes that can precipitate out of solution . Additionally, the compound forms a host-guest complex with β-cyclodextrin, which has been studied using surface tension measurements .

Physical and Chemical Properties Analysis

The critical micelle concentration (cmc), degree of counter-ion binding (β), and average aggregation number (n) of 1-Dodecylpyridin-1-ium chloride have been determined through various methods, including electrical conductivity measurements, ion-selective electrodes, and light scattering. These studies have shown that the cmc, β, and n values are temperature-dependent and that the micelles formed by this surfactant may not be as compact as common spherical micelles . The surfactant ion activity decreases with increasing surfactant concentrations above the cmc, while the counterion activity increases . Surface tension studies have also contributed to understanding the complexation behavior of this surfactant in the presence of electrolytes .

Scientific Research Applications

Chloride Binding in Cement-Based Materials Chloride binding in cement-based materials is a complex phenomenon influenced by various factors, including chloride concentration, cement composition, and temperature. Chloride ions, such as those from 1-Dodecylpyridin-1-ium chloride hydrate, can either exist in the pore solution, be chemically bound to hydration products, or be physically held to the surface of hydration products. Understanding chloride binding is crucial for predicting the service life of concrete structures in chloride-rich environments, such as coastal areas (Yuan et al., 2009).

Salt Hydrates in Phase Change Materials Salt hydrates, including those based on chloride salts, are increasingly researched for their application in phase change materials (PCMs) due to their higher phase transition enthalpies and lower costs compared to organic PCMs. Their stability and phase transition properties are crucial for energy storage and thermal regulation applications (Schmit et al., 2020).

Micellization and Gas Hydrate Formation The micellization process, which can be influenced by compounds like 1-Dodecylpyridin-1-ium chloride hydrate, plays a significant role in promoting or inhibiting gas hydrate formation. This process is critical for applications in gas storage and flow assurance. Understanding how micellization affects hydrate formation can lead to the development of more efficient methods for gas storage and transportation (Farhadian et al., 2022).

Food Technology Applications In food technology, gas hydrates, including CO2 hydrates, have been explored for applications such as juice concentration, desalination, carbonation, and food preservation. The ability of certain hydrates to concentrate juices without significant loss of quality highlights the potential of hydrates in food processing and preservation (Srivastava et al., 2021).

Geochemical Transport and Ore Formation The hydration and complexation of metals in hydrothermal fluids, which can be influenced by chloride ions from compounds like 1-Dodecylpyridin-1-ium chloride hydrate, play a key role in the mobility of elements and the formation of ore deposits. Understanding these processes can improve our ability to explore and exploit mineral resources (Brugger et al., 2016).

Safety And Hazards

1-Dodecylpyridin-1-ium chloride hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583484
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecylpyridin-1-ium chloride hydrate

CAS RN

207234-02-4
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecylpyridinium chloride hydrate
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